UNC0224

Übersicht

Beschreibung

Diese Enzyme sind für die Methylierung von Lysin 9 am Histon 3 (H3K9) verantwortlich, was eine entscheidende Rolle bei der Regulation der Genexpression spielt . UNC0224 wurde in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, diese Enzyme mit hoher Spezifität und Wirksamkeit zu hemmen, weit verbreitet eingesetzt .

Wissenschaftliche Forschungsanwendungen

UNC0224 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Epigenetik, Krebsbiologie und Stammzellforschung . In der Epigenetik wird this compound verwendet, um die Rolle der Histonmethylierung bei der Genexpression und der Chromatinstruktur zu untersuchen . In der Krebsbiologie hat es sich gezeigt, dass es das Wachstum von Krebszellen durch Reduzierung der Expression von Genen hemmt, die mit Metastasierung und Therapieresistenz assoziiert sind . In der Stammzellforschung wird this compound verwendet, um somatische Zellen in pluripotente Stammzellen umzuprogrammieren, die dann zu verschiedenen Zelltypen für therapeutische Zwecke differenziert werden können .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die aktive Stelle von EHMT1 und EHMT2, wodurch deren enzymatische Aktivität gehemmt wird . Diese Hemmung verhindert die Methylierung von H3K9, was zu Veränderungen der Genexpression und der Chromatinstruktur führt . Die molekularen Zielstrukturen von this compound sind die Lysin-Bindungskanäle von EHMT1 und EHMT2, die für deren katalytische Aktivität entscheidend sind . Durch Blockieren dieser Kanäle reduziert this compound effektiv die Methylierung von H3K9 und verändert die Expression von Genen, die an verschiedenen zellulären Prozessen beteiligt sind .

Wirkmechanismus

Target of Action

UNC0224 primarily targets histone methyltransferase G9a and GLP (G9a-like protein) . These enzymes play a crucial role in the methylation of histone proteins, specifically at the lysine 9 residue of histone 3 (H3K9), which influences gene expression .

Mode of Action

This compound inhibits G9a and GLP by binding to these enzymes, thereby preventing them from methylating their target histones . The inhibition of G9a and GLP by this compound is highly selective, with the compound showing little to no activity against other histone methyltransferases such as SET7/9, SET8/PreSET7, and PRMT3 .

Biochemical Pathways

By inhibiting G9a and GLP, this compound affects the methylation status of histone proteins, specifically at the H3K9 site . This can lead to changes in the structure of chromatin and the regulation of gene expression. The exact downstream effects can vary depending on the specific genes affected and the cellular context.

Pharmacokinetics

It is known that the compound is soluble in dmso, dmf, and ethanol , which suggests that it could be administered in a variety of ways and could have good bioavailability.

Result of Action

The inhibition of G9a and GLP by this compound can lead to changes in gene expression, which can have various cellular effects. For example, in the context of cancer, the overexpression of G9a and GLP is associated with metastasis, stemness, and therapy resistance . Therefore, the inhibition of these enzymes by this compound could potentially have anti-tumor effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

UNC0224 interacts with the G9a enzyme, a histone methyltransferase, and inhibits its function . The compound has a Ki of 2.6 nM, an IC50 of 15 nM, and a Kd of 23 nM . It also potently inhibits GLP, a closely-related H3K9 histone methyltransferase, with assay-dependent IC50 values of 20-58 nM .

Cellular Effects

This compound has been shown to influence cell function by altering gene expression. It does this by inhibiting the function of G9a, a histone methyltransferase that can mono-, di-, and tri-methylate the lysine 9 residue of histone 3 (H3K9) to influence gene expression . In several types of cancer, the overexpression of EHMT1 and EHMT2 is associated with metastasis, stemness, and therapy resistance .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the G9a enzyme and inhibiting its function . The X-ray crystal structure of the G9a-UNC0224 complex showed that the 7-dimethylaminopropoxy group of this compound is responsible for important interactions with the lysine-binding channel of this enzyme .

Vorbereitungsmethoden

Die Synthese von UNC0224 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturregelungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion .

Analyse Chemischer Reaktionen

UNC0224 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Nukleophile und Elektrophile, die spezifische Stellen am Molekül angreifen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitäts-Beziehung der Verbindung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

UNC0224 ist unter den Histon-Methyltransferase-Inhibitoren einzigartig aufgrund seiner hohen Spezifität und Wirksamkeit für EHMT1 und EHMT2 . Ähnliche Verbindungen umfassen BIX-01294, UNC0638 und A-366, die ebenfalls Histon-Methyltransferasen hemmen, jedoch mit unterschiedlichen Selektivitätsprofilen und Potenzen . Zum Beispiel ist BIX-01294 weniger selektiv und hemmt neben EHMT1 und EHMT2 auch andere Methyltransferasen . UNC0638 ist selektiver, aber im Vergleich zu this compound weniger potent . A-366 hat eine ähnliche Potenz, aber ein anderes Selektivitätsprofil, was this compound zu einem wertvollen Werkzeug macht, um die spezifischen Rollen von EHMT1 und EHMT2 in verschiedenen biologischen Prozessen zu untersuchen .

Eigenschaften

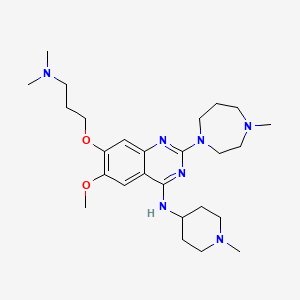

IUPAC Name |

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

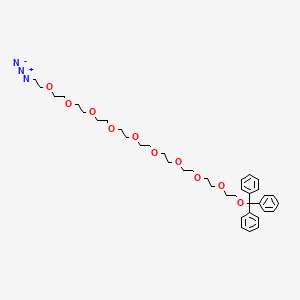

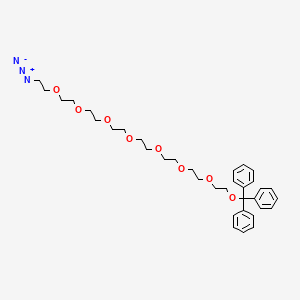

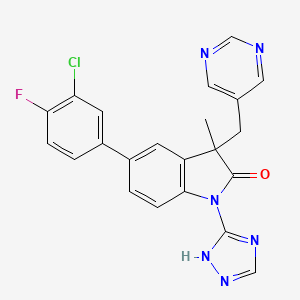

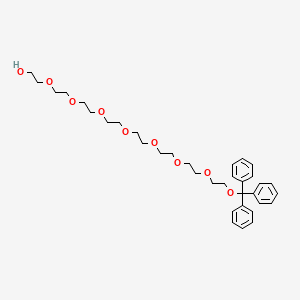

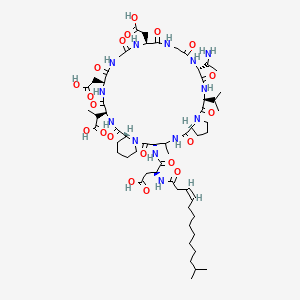

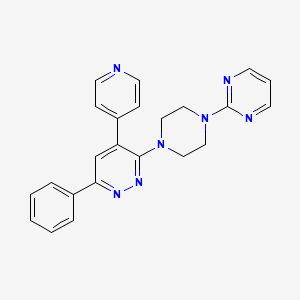

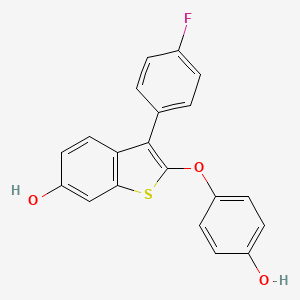

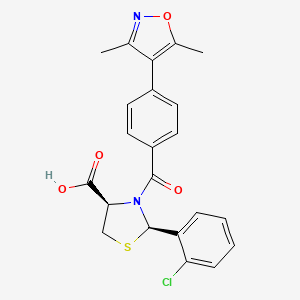

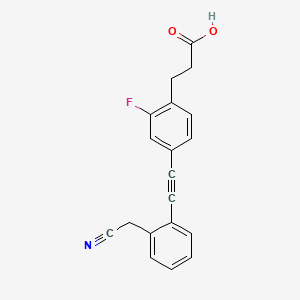

Feasible Synthetic Routes

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)